molecular formula C4H8N2O2 B3101191 3-Aminooxetane-3-carboxamide CAS No. 138650-60-9

3-Aminooxetane-3-carboxamide

Cat. No.: B3101191
CAS No.: 138650-60-9
M. Wt: 116.12 g/mol
InChI Key: DEMGHQQCSFGXDZ-UHFFFAOYSA-N
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Description

3-Aminooxetanes are a new family of stable and readily available 1,3-amphoteric molecules . They have been systematically demonstrated for their amphoteric reactivity toward polarized π-systems in a diverse range of intermolecular [3 + 2] annulations . These reactions not only enrich the reactivity of oxetanes, but also provide convergent access to valuable heterocycles .


Molecular Structure Analysis

3-Aminooxetanes are 1,3-amphoteric molecules, meaning they bear both nucleophilic and electrophilic sites with orthogonal reactivity . This makes them an attractive platform for the development of chemoselective transformations .


Chemical Reactions Analysis

3-Aminooxetanes have been shown to exhibit amphoteric reactivity toward polarized π-systems in a diverse range of intermolecular [3 + 2] annulations .


Physical and Chemical Properties Analysis

3-Aminooxetane-3-carboxamide has a molecular weight of 153.57 . It is a powder that should be stored at a temperature of 4°C . The CAS number is 1803590-41-1 .

Scientific Research Applications

Utility in Drug Discovery

The oxetane ring, a core component of 3-Aminooxetane-3-carboxamide, is recognized for its bioisosteric resemblance to both the geminal dimethyl group and the carbonyl group. This resemblance makes it valuable in drug discovery efforts. A study by Hamzik and Brubaker (2010) presented a convenient method to access structurally diverse 3-aminooxetanes, showcasing the compound's versatility in synthesizing potentially therapeutic agents (Philip J. Hamzik & Jason D. Brubaker, 2010).

Catalytic Applications and Synthesis of Bioactive Compounds

Another study emphasized the synthesis of 3-(Silyloxy)oxetanes through the irradiation of aromatic aldehydes and silyl enol ethers, demonstrating the compound's role in generating protected 3-aminooxetanes with high diastereoselectivity. This method highlights its applicability in synthesizing compounds with potential biological importance (Florian Vogt et al., 2009).

Synthesis of Antimicrobial and Antioxidant Agents

Furthermore, research by Egbujor and Okoro (2019) involved the synthesis of methionine-based sulphonamoyl carboxamides, incorporating pharmacophores like aniline, pyridine, and pyrimidine. These compounds exhibited significant antimicrobial and antioxidant activities, showcasing the potential of this compound derivatives in creating new antimicrobial and antioxidant agents (M. Egbujor & U. Okoro, 2019).

Development of Antiproliferative Compounds

Moreover, van Rensburg et al. (2017) explored the antiproliferative capabilities of 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, investigating their activity against the phospholipase C enzyme. This study illustrates the potential of this compound derivatives in the development of anticancer agents (M. van Rensburg et al., 2017).

Safety and Hazards

3-Aminooxetane-3-carboxamide is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

The discovery of new amphoteric reactivity remains highly desirable . The introduction of 3-aminooxetanes as a new type of 1,3-amphoteric molecules and the systematic demonstration of their reactivity in a range of [3 + 2] annulations provides a promising direction for future research .

Properties

IUPAC Name

3-aminooxetane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3(7)4(6)1-8-2-4/h1-2,6H2,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMGHQQCSFGXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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